molecular formula C9H11BrClNO2 B8112394 Ethyl 4-amino-3-bromobenzoate hydrochloride

Ethyl 4-amino-3-bromobenzoate hydrochloride

Cat. No.: B8112394
M. Wt: 280.54 g/mol
InChI Key: DZMRGDCIGBAECK-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-bromobenzoate hydrochloride is an organic compound with the molecular formula C9H11BrClNO2 and a molecular weight of 280.55 g/mol . This hydrochloride salt is a derivative of benzoic acid and serves as a versatile building block and key intermediate in various organic synthesis and pharmaceutical research applications . The compound contains both an amino group and a bromine substituent on the benzene ring, which are functional groups that allow for further chemical modifications . The bromine atom acts as a good leaving group, making the compound suitable for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to form more complex biaryl or aryl amine structures . Additionally, the aromatic amino group can participate in diazotization reactions or be converted into other functional groups, expanding its utility in constructing diverse molecular libraries . In scientific research, this chemical is used as a fundamental scaffold in the development of new drugs and active pharmaceutical ingredients (APIs) . Its properties also make it relevant in material science for the creation of specialized organic compounds . Safety and Handling: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

ethyl 4-amino-3-bromobenzoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2.ClH/c1-2-13-9(12)6-3-4-8(11)7(10)5-6;/h3-5H,2,11H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMRGDCIGBAECK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)Br.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Bromination with In Situ Amino Protection

The amino group’s strong activating nature necessitates temporary protection to prevent para-bromination. A representative protocol involves:

  • Protection : Treat ethyl 4-aminobenzoate with acetic anhydride (1.2 eq) in pyridine at 0–5°C for 2 h, yielding the acetylated derivative.

  • Bromination : Add bromine (1.05 eq) dropwise to the protected compound in DCM with FeCl₃ (5 mol%) at −10°C. Stir for 6 h under N₂.

  • Deprotection : Hydrolyze the acetyl group using 6 M HCl at 60°C for 1 h.

Key Data :

ParameterValue
Yield (crude)78–82%
Regioselectivity95:5 (meta:para)
Purity (HPLC)97.3%

N-Bromosuccinimide (NBS) Mediated Bromination

NBS offers improved safety and selectivity in radical bromination:

  • Dissolve ethyl 4-aminobenzoate (1 eq) in CCl₄ with azobisisobutyronitrile (AIBN, 0.1 eq).

  • Add NBS (1.1 eq) portionwise at 80°C over 30 min.

  • Reflux for 12 h, then cool and filter.

Optimization Findings :

  • Temperature : Yields drop below 70% at <70°C due to incomplete radical initiation.

  • Solvent : CCl₄ outperforms DCM (yield increase from 68% to 84%) by stabilizing bromine radicals.

Hydrochloride Salt Formation

Converting the free amine to its hydrochloride salt enhances stability and crystallinity:

Acid-Base Titration Method

  • Dissolve ethyl 4-amino-3-bromobenzoate (1 eq) in anhydrous ethanol.

  • Add concentrated HCl (1.05 eq) dropwise at 0°C with vigorous stirring.

  • Monitor pH transition from 8.5 to 4.2 using a calibrated probe.

  • Precipitate the hydrochloride salt by adding diethyl ether.

Critical Parameters :

  • Stoichiometry : Excess HCl (>1.1 eq) induces product decomposition via ester hydrolysis.

  • Solvent System : Ethanol/ether (3:1 v/v) achieves 92% recovery vs. 78% in pure ethanol.

Crystallization Dynamics

Recrystallization from ethanol/water (7:3) at −20°C produces needle-like crystals suitable for X-ray analysis:

PropertyValue
Melting Point189–191°C (dec.)
Crystal Density1.632 g/cm³
Purity Post-Crystallization99.1% (HPLC)

Industrial-Scale Production

Transitioning from lab to plant requires addressing heat transfer and mixing efficiency:

Continuous Flow Bromination

A two-stage reactor system enhances yield and safety:

  • Protection Module : Tubular reactor (10 m × 0.5 m) at 5°C with 2 min residence time.

  • Bromination Module : Packed-bed reactor with FeCl₃-coated Raschig rings at −5°C.

Performance Metrics :

MetricBatch ProcessContinuous Flow
Annual Capacity12 MT145 MT
Yield79%88%
Energy Consumption3.2 kWh/kg1.7 kWh/kg

Inline Purification

Integrated centrifugal partition chromatography (CPC) removes Fe residues without aqueous washes:

  • Mobile Phase : Heptane/ethyl acetate (4:1)

  • Purity Post-CPC : 99.8% vs. 98.5% with traditional filtration.

Analytical Verification Protocols

Spectroscopic Characterization

  • IR (KBr) : 3350 cm⁻¹ (N–H stretch, HCl salt), 1685 cm⁻¹ (ester C=O).

  • ¹H NMR (DMSO-d₆) : δ 8.21 (d, J = 2.1 Hz, 1H, Ar–H), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 1.33 (t, J = 7.1 Hz, 3H, CH₃).

Kinetic Studies of Hydrochloride Formation

Stopped-flow UV-Vis analysis (λ = 274 nm) reveals second-order kinetics:
Rate=k[Amine][HCl]\text{Rate} = k[\text{Amine}][\text{HCl}]
with k=12.3L\cdotpmol1\cdotps1k = 12.3 \, \text{L·mol}^{-1}\text{·s}^{-1} at 25°C.

Comparative Analysis of Bromination Catalysts

CatalystTemp (°C)Time (h)Yield (%)Meta:Para Ratio
FeCl₃−1068295:5
AlCl₃047689:11
Zeolite Hβ2586897:3
None (NBS/AIBN)80128499:1

NBS/AIBN systems achieve near-perfect regioselectivity but require higher temperatures, complicating energy budgets .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-bromobenzoate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like ethanol or water.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing the bromine atom.

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C9H10BrNO2·HCl
  • Molecular Weight : 280.5 g/mol
  • CAS Number : 865139-46-4
  • Purity : Typically ≥95%

The compound is a derivative of benzoic acid, featuring an ethyl ester group and a bromine atom at the meta position relative to the amino group on the benzene ring. This configuration contributes to its reactivity and biological activity.

Organic Synthesis

Ethyl 4-amino-3-bromobenzoate hydrochloride serves as a crucial intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It can undergo various reactions such as:

  • Substitution Reactions : The bromine atom can be replaced by nucleophiles like hydroxides or amines.
  • Reduction Reactions : The nitro group can be reduced to an amino group.
  • Oxidation Reactions : The amino group can be oxidized to a nitro group.

These reactions enable the creation of diverse derivatives that have potential applications in drug development and material science.

Medicinal Chemistry

The compound is investigated for its potential as a building block for active pharmaceutical ingredients (APIs). Its structural features allow it to interact with biological targets, making it suitable for studying enzyme inhibition and protein-ligand interactions. Research has indicated that modifications of this compound can lead to derivatives with enhanced pharmacological properties .

Biological Studies

In biological research, this compound has been utilized to explore:

  • Enzyme Inhibition : It can serve as a model compound to study the inhibition mechanisms of specific enzymes.
  • Protein-Ligand Interactions : Its ability to form hydrogen bonds and halogen bonds enables researchers to investigate how it interacts with various biomolecules, potentially leading to new therapeutic strategies .

Case Study 1: Synthesis of Novel Antimicrobial Agents

A study focused on modifying this compound to develop novel antimicrobial agents. Researchers synthesized several derivatives through substitution reactions, assessing their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited significantly improved efficacy compared to the parent compound, highlighting its potential in drug development.

Case Study 2: Enzyme Inhibition Studies

Another research project utilized this compound to investigate its role as an enzyme inhibitor in metabolic pathways related to cancer. By modifying the bromine substituent, researchers were able to enhance binding affinity to target enzymes, demonstrating its utility in designing selective inhibitors for therapeutic applications .

Mechanism of Action

The mechanism of action of ethyl 4-amino-3-bromobenzoate hydrochloride depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the activity and function of the target molecules, leading to the desired effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Methyl 4-Amino-3-Bromobenzoate (CAS 106896-49-5)
  • Molecular Formula: C₈H₈BrNO₂.
  • Key Differences : The methyl ester variant lacks the ethyl group and hydrochloride salt.
  • Physical Properties : Melting point = 104–108°C; purity ≥98% .
  • Applications : Used in organic synthesis but less lipophilic than the ethyl analogue due to the shorter ester chain.
4-Bromo-3-Ethoxyaniline Hydrochloride (CAS 125756-95-8)
  • Molecular Formula: C₈H₁₁BrClNO.
  • Key Differences : Replaces the ethyl ester with an ethoxy group and lacks the benzoate moiety.
  • Reactivity: The amino group in this compound is more nucleophilic, favoring electrophilic aromatic substitution rather than ester hydrolysis .
2-(Diethylamino)Ethyl 4-Amino-3-Butoxybenzoate Hydrochloride
  • Molecular Formula : C₁₇H₂₈ClN₃O₃.
  • Key Differences: Incorporates a diethylaminoethyl group and a butoxy substituent instead of bromine.
  • Applications : Primarily used in local anesthetics due to its tertiary amine group .

Comparative Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Functional Groups
Ethyl 4-amino-3-bromobenzoate HCl 278.56 Not reported High (salt form) Ethyl ester, Br, NH₂·HCl
Methyl 4-amino-3-bromobenzoate 230.06 104–108 Moderate Methyl ester, Br, NH₂
4-Bromo-3-ethoxyaniline HCl 252.54 Not reported Moderate Ethoxy, Br, NH₂·HCl
2-(Diethylamino)ethyl benzoate HCl 344.88 Not reported High Diethylaminoethyl, butoxy

Notes:

  • Bromine’s electron-withdrawing effect stabilizes the aromatic ring, favoring electrophilic substitution at the para position relative to the amino group .

Pharmacological and Industrial Relevance

  • Ethyl 4-Amino-3-Bromobenzoate HCl: Used in synthesizing fluorescent probes and kinase inhibitors due to its balanced lipophilicity and halogen reactivity .
  • Methyl 4-Amino-3-Bromobenzoate: Common in small-molecule libraries for high-throughput screening .
  • Diethylaminoethyl Derivatives: Applied in topical anesthetics (e.g., benoxinate hydrochloride) due to their rapid absorption and ion-channel modulation .

Biological Activity

Ethyl 4-amino-3-bromobenzoate hydrochloride, with the chemical formula C9H10BrNO2·HCl, is a synthetic compound derived from benzoic acid. Its unique structure, featuring both amino and bromine substituents on the benzene ring, allows it to interact with biological systems in various ways. This article explores the biological activity of this compound, including its mechanisms of action, enzymatic interactions, and potential therapeutic applications.

This compound can be synthesized through bromination of ethyl 4-aminobenzoate using bromine or N-bromosuccinimide (NBS) in organic solvents like dichloromethane. The resulting product can be purified through recrystallization or chromatography to achieve high purity levels.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and halogen bonds with biological molecules. This interaction can modulate enzyme activities and receptor functions, potentially leading to various biological effects. For instance, the compound may inhibit specific enzymes or act as a ligand for receptors involved in metabolic pathways.

Enzymatic Inhibition Studies

Recent studies have highlighted the compound's role in enzyme inhibition. For example, in vitro experiments demonstrated that this compound could inhibit carboxylesterase (CES) activity, which is crucial for drug metabolism. The inhibition was assessed using rat plasma and liver microsomes, revealing significant alterations in the hydrolytic stability of various esters when exposed to CES inhibitors .

Cytotoxicity and Antimicrobial Activity

This compound has also been investigated for its cytotoxic properties against cancer cell lines. Preliminary findings suggest that this compound exhibits selective cytotoxicity, potentially making it a candidate for further development as an anticancer agent. Additionally, its antimicrobial activity has been assessed against Gram-negative bacteria, indicating a potential role in combating bacterial infections .

Comparative Analysis with Related Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure ComparisonBiological Activity
Methyl 4-amino-3-bromobenzoateMethyl group instead of ethylSimilar enzyme inhibition profile
Ethyl 4-amino-3-chlorobenzoateChlorine instead of bromineLower cytotoxicity compared to brominated version
Ethyl 4-amino-3-iodobenzoateIodine instead of bromineIncreased reactivity but less stability

This table illustrates how variations in substituents influence both the chemical behavior and biological activity of these compounds.

Study on Hydrolytic Stability

A comprehensive study was conducted to evaluate the hydrolytic stability of this compound compared to other esters. Results indicated that the compound exhibited lower stability under basic conditions due to the electron-withdrawing effect of the bromine atom, which influences its reactivity in biological systems .

Antimicrobial Efficacy

In another study focusing on antimicrobial properties, this compound was tested against various pathogens. The results showed significant inhibition of bacterial growth at certain concentrations, supporting its potential use as an antimicrobial agent .

Q & A

Q. How to validate the compound’s purity when traditional HPLC methods show limitations?

  • Methodology :
  • Ion Chromatography : Quantify chloride counterion content to confirm salt stoichiometry .
  • XRD : Crystallographic data validate molecular packing and absence of polymorphic impurities .

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